N'-methoxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]-2-furyl]benzamidine

Pharmacokinetics Prodrug Design Oral Absorption

Pafuramidine (DB289) is the bis‑N‑methoxy amidoxime prodrug of the aromatic diamidine furamidine (DB75), a DNA minor‑groove binder and selective protein arginine methyltransferase 1 (PRMT1) inhibitor. Developed to overcome the negligible oral bioavailability of furamidine, pafuramidine is orally absorbed and undergoes first‑pass O‑demethylation to release the active diamidine.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 186953-56-0
Cat. No. B1678284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-methoxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]-2-furyl]benzamidine
CAS186953-56-0
Synonyms2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime
DB 289
DB-289
DB289 cpd
pafuramidine
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N
InChIInChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24)
InChIKeyUKOQVLAXCBRRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pafuramidine (CAS 186953-56-0) – Evidence-Based Procurement Guide for the Diamidine Prodrug


Pafuramidine (DB289) is the bis‑N‑methoxy amidoxime prodrug of the aromatic diamidine furamidine (DB75), a DNA minor‑groove binder and selective protein arginine methyltransferase 1 (PRMT1) inhibitor . Developed to overcome the negligible oral bioavailability of furamidine, pafuramidine is orally absorbed and undergoes first‑pass O‑demethylation to release the active diamidine [1]. It has been advanced to Phase 3 clinical trials for first‑stage human African trypanosomiasis (HAT) and Pneumocystis pneumonia, offering an oral alternative to parenteral pentamidine [2].

Why Furamidine, Pentamidine, or Later Aza‑Analogs Cannot Simply Replace Pafuramidine


Pafuramidine’s clinical value proposition rests on its unique combination of oral absorption and an acceptable safety profile that its closest structural and pharmacological relatives cannot replicate simultaneously. Furamidine (DB75) lacks adequate oral availability [1]. Pentamidine, the historical standard of care for first‑stage HAT, requires painful intramuscular injections and produces a markedly higher burden of treatment‑emergent adverse events [2]. Later aza‑analog prodrugs such as DB844 and DB868, while exhibiting improved CNS penetration in second‑stage HAT models, remain at an earlier developmental stage and have not established the same body of Phase 3 clinical evidence [3]. Therefore, selecting the appropriate diamidine for a research or reference‑standard application must be driven by quantitative, endpoint‑specific evidence, not by class membership.

Quantitative Differentiation Evidence for Pafuramidine (CAS 186953‑56‑0) vs. Key Comparators


Oral Bioavailability vs. Furamidine (DB75): Conversion of a Non‑Oral Diamidine into an Orally Delivered Agent

The primary innovation of pafuramidine is its oral bioavailability. In rats and monkeys, oral absorption of pafuramidine reached approximately 50–70%, resulting in systemic bioavailability of the active metabolite furamidine of 10–20% [1]. In contrast, furamidine itself lacks adequate oral availability, necessitating parenteral administration or prodrug strategies [2]. This represents a qualitative advance—from a non‑orally available diamidine to an orally deliverable therapy—and is the foundational reason pafuramidine was selected for clinical development over furamidine.

Pharmacokinetics Prodrug Design Oral Absorption

Clinical Efficacy: Phase 3 Non‑Inferiority of Oral Pafuramidine vs. Intramuscular Pentamidine in First‑Stage HAT

In a randomized, active‑controlled, international Phase 3 trial (N = 273), oral pafuramidine (100 mg BID × 10 days) was compared with intramuscular pentamidine (4 mg/kg × 7 days). The 12‑month overall cure rate was 89% for pafuramidine versus 95% for pentamidine; non‑inferiority was established (upper bound of 95% CI < 15%) [1]. Thus, pafuramidine offered comparable efficacy while providing the practical advantage of oral administration.

Human African Trypanosomiasis Phase 3 Clinical Trial Cure Rate

Safety Advantage: Reduced Treatment‑Emergent Adverse Events vs. Pentamidine in Phase 2b

In a Phase 2b randomized study, the proportion of patients experiencing at least one treatment‑emergent adverse event (TEAE) was significantly lower with oral pafuramidine than with intramuscular pentamidine. The TEAE rate was 25% for 5‑day pafuramidine, 57% for 10‑day pafuramidine, and 93% for pentamidine [1]. This substantial reduction in adverse event burden supports pafuramidine’s improved tolerability.

Safety Profile Adverse Events Phase 2b

Pharmacokinetic Differentiation: Three‑ to Four‑Fold Longer Half‑Life of Active Metabolite Furamidine vs. Prodrug Pafuramidine

A semi‑physiologically based pharmacokinetic (semi‑PBPK) model predicted that the terminal elimination half‑life of the active metabolite furamidine is 3‑ to 4‑fold longer than that of the prodrug pafuramidine. In rats, half‑lives were 170 h for furamidine versus 47 h for pafuramidine; in humans, 64 h versus 19 h [1]. This extended active‑metabolite half‑life supports once‑daily dosing and sustained target engagement.

Half‑Life Metabolite Kinetics PBPK Modeling

In Vitro Antitrypanosomal Potency: IC50 of 4.5 nM Against Trypanosoma brucei rhodesiense

Pafuramidine (or its active metabolite furamidine) exhibits an IC50 of 4.5 nM against the STIB900 strain of Trypanosoma brucei rhodesiense in vitro . This nanomolar potency places it among the most trypanocidal diamidines tested, with activity comparable to that of the parent diamidine furamidine [1]. While not a direct head‑to‑head comparison, the potency level is a necessary benchmark for any candidate intended to compete in this class.

In Vitro Potency Trypanosoma brucei rhodesiense IC50

Selectivity of Active Metabolite Furamidine for PRMT1 Over Other PRMT Family Members

The active metabolite furamidine selectively inhibits PRMT1 with an IC50 of 9.4 µM, displaying 17.7‑fold selectivity over PRMT5 (IC50 = 166 µM), 30.1‑fold over PRMT6 (283 µM), and >42.6‑fold over PRMT4/CARM1 (>400 µM) . This selectivity profile is relevant because pafuramidine serves as the intracellular delivery vehicle for furamidine; no other diamidine prodrug has a similarly characterized PRMT selectivity profile with comparable clinical advancement.

PRMT1 Inhibitor Selectivity Epigenetics

Recommended Application Scenarios for Pafuramidine Based on Differentiated Evidence


Oral In Vivo Efficacy Studies in Murine Models of First‑Stage HAT Requiring an Orally Bioavailable Diamidine

Pafuramidine achieved complete cures with oral dosing in three murine models of first‑stage HAT without overt toxicity, demonstrating that the prodrug strategy successfully circumvents the poor oral availability of furamidine [1]. Researchers requiring an oral diamidine for in vivo proof‑of‑concept studies should select pafuramidine over furamidine or pentamidine to avoid parenteral administration confounders.

Reference Compound for Non‑Inferiority Trials Comparing Oral with Parenteral Standard‑of‑Care in Trypanosomiasis

The Phase 3 trial establishing non‑inferiority of oral pafuramidine to intramuscular pentamidine (12‑month cure rates of 89% vs. 95%) [2] positions pafuramidine as a validated oral comparator for clinical trial design in HAT. It is the most clinically advanced oral diamidine, making it the reference of choice for benchmarking new oral antitrypanosomal candidates.

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug‑Active Metabolite Pairs Using a Well‑Parameterized Semi‑PBPK Model

The semi‑PBPK model for pafuramidine/furamidine provides a fully parameterized framework with human half‑life predictions (furamidine 64 h vs. pafuramidine 19 h) [3]. This model serves as a ready‑made template for modeling prodrug–metabolite kinetics and can be directly applied or adapted for next‑in‑class diamidine prodrugs, saving significant development time.

Selective PRMT1 Inhibition in Cellular Epigenetic Assays Requiring a Cell‑Permeable Prodrug

Pafuramidine delivers furamidine, a selective PRMT1 inhibitor (IC50 = 9.4 µM; >17‑fold selectivity over PRMT5/6/4) , into cells. For epigenetic research requiring PRMT1‑selective chemical probes that can be administered orally to animal models, pafuramidine offers a unique combination of target selectivity and in vivo delivery not available with other diamidines such as pentamidine.

Quote Request

Request a Quote for N'-methoxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]-2-furyl]benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.